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An In-Depth Technical Guide to the In Vitro Activity of S-Allyl-L-cysteine

Introduction
S-Allyl-L-cysteine (SAC) is the most abundant and bioactive organosulfur compound found in

aged garlic extract (AGE).[1][2][3] Unlike the oil-soluble compounds in fresh garlic, SAC is

water-soluble, odorless, and stable, with high bioavailability.[4][5] Over the past decades,

extensive in vitro research has established SAC as a potent agent with a wide spectrum of

biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective

effects.[6][7] Its therapeutic potential stems from its ability to modulate multiple cellular

signaling pathways involved in cell proliferation, apoptosis, oxidative stress, and inflammation.

[8][9]

This technical guide provides a comprehensive overview of the core in vitro activities of SAC,

presenting quantitative data, detailed experimental protocols, and visual representations of key

molecular mechanisms and workflows for researchers, scientists, and drug development

professionals.

Anticancer Activity
SAC has demonstrated significant anticancer effects across a variety of cancer cell lines.[2][8]

Its primary mechanisms of action involve the inhibition of cell proliferation, induction of cell

cycle arrest, and promotion of apoptosis.[2][8][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b554678?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3363007/
https://www.scienceopen.com/document_file/466db0da-bd6b-43d2-b31a-1c9c894809a1/PubMedCentral/466db0da-bd6b-43d2-b31a-1c9c894809a1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7564461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966174/
https://www.researchgate.net/publication/371965577_S-allyl-L-cysteine_-A_garlic_bioactive_Physicochemical_nature_mechanism_pharmacokinetics_and_health-promoting_activities
https://greenmedinfo.com/article/garlic-derived-bioactive-compound-s-allylcysteine-inhibits-cancer-progression-
https://www.researchgate.net/publication/337329969_Garlic-derived_bioactive_compound_S-allylcysteine_inhibits_cancer_progression_through_diverse_molecular_mechanisms
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://greenmedinfo.com/article/garlic-derived-bioactive-compound-s-allylcysteine-inhibits-cancer-progression-
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://greenmedinfo.com/article/garlic-derived-bioactive-compound-s-allylcysteine-inhibits-cancer-progression-
https://pubmed.ncbi.nlm.nih.gov/24362328/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Proliferation Inhibition and Apoptosis
Induction
The cytotoxic and pro-apoptotic effects of SAC have been quantified in numerous studies, with

IC50 values and apoptosis rates varying depending on the cancer cell type and experimental

conditions.

Cell Line
Cancer
Type

Concentrati
on / Dosage

Incubation
Time

Observed
Effect

Reference

A2780
Ovarian

Cancer
1-100 mmol/L 48 h

IC50 ≈ 25

mmol/L
[10]

A2780
Ovarian

Cancer
1-100 mmol/L 96 h

IC50 < 6.25

mmol/L
[10]

SJ-N-KP
Neuroblasto

ma
20 mM 48 h

48.0%

apoptotic

cells

(Annexin V+)

[1]

IMR5
Neuroblasto

ma
20 mM 48 h

50.1%

apoptotic

cells

(Annexin V+)

[1]

MCF-7

Breast

Adenocarcino

ma

2.24 - 4.50

mM
24 h

13% - 25%

reduction in

cell viability

[11]

T24, T24R2,

etc.

Bladder

Cancer

Dose-

dependent
48 h

Significant

inhibition of

proliferation

and colony

formation

[2]

C6 Rat Glioma 50 µM 24 h

IC50 dose

determined;

decreased

cell viability

[12][13]
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Signaling Pathways in Anticancer Activity
SAC-induced apoptosis is often mediated through the intrinsic mitochondrial pathway. It

modulates the expression of the Bcl-2 family of proteins, decreasing the level of anti-apoptotic

Bcl-2 and increasing the pro-apoptotic Bax.[2][10] This shift in the Bax/Bcl-2 ratio leads to

mitochondrial membrane depolarization, release of cytochrome c into the cytoplasm, and

subsequent activation of the caspase cascade, including caspase-9 and the executioner

caspase-3.[1][2][14] Furthermore, SAC can induce cell cycle arrest, often in the G1/S or S

phase, by downregulating cyclins such as Cyclin B1, D1, and E1.[2][10] In some cancer

models, these effects are linked to the inhibition of survival pathways like the PI3K/Akt signaling

pathway.[2][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://pubmed.ncbi.nlm.nih.gov/24362328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://pubmed.ncbi.nlm.nih.gov/18506370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://pubmed.ncbi.nlm.nih.gov/24362328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://pubmed.ncbi.nlm.nih.gov/24362328/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S-Allyl-L-cysteine (SAC)

p-AKT Inhibition

↓ Bcl-2 / ↑ Bax

Mitochondrial Membrane
Depolarization

Cytochrome c Release

Caspase-9 Activation

Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Caption: SAC-induced intrinsic apoptosis pathway in cancer cells.

Antioxidant Activity
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SAC is a potent antioxidant, a property central to many of its protective effects.[7] It acts

through multiple mechanisms: direct scavenging of reactive oxygen species (ROS) and

reactive nitrogen species (RNS), enhancement of endogenous antioxidant enzyme activity, and

activation of the Nrf2 signaling pathway.[3]

Data Presentation: ROS Scavenging and Cytoprotection
The antioxidant capacity of SAC has been demonstrated in various in vitro models, where it

effectively reduces oxidative stress induced by various stimuli.
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Cell Line /
System

Inducer /
Assay

SAC
Concentration

Observed
Effect

Reference

HepG2 Cells 1 mM H₂O₂ 100 µM

ROS levels

reduced to 1.2-

fold over control

(vs. 1.7-fold with

H₂O₂ alone)

[15]

HepG2 Cells 1 mM H₂O₂ 150 µM

ROS levels

reduced to 1.0-

fold over control

[15]

Porcine Oocytes In vitro culture 0.1 - 1.0 mM

Significant ROS

reduction after

24h (82-91%)

and 48h (86-

99%)

[16][17]

Porcine Zygotes In vitro culture 0.1 - 1.0 mM

Maintained

reduced ROS

levels 22h post-

activation (57-

66% reduction)

[17]

DPPH Radical Chemical Assay 58.43 mg/L

Equivalent

ORAC activity to

5.72 mg/L

Vitamin C

[18]

Hydroxyl Radical Chemical Assay 8.16 mg/L

Equivalent

ORAC activity to

1.67 mg/L

Vitamin C

[18]

Signaling Pathway: Nrf2-Dependent Antioxidant
Response
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A key mechanism for SAC's antioxidant effect is the activation of the Nuclear factor erythroid 2-

related factor 2 (Nrf2) pathway.[19][20] Under normal conditions, Nrf2 is sequestered in the

cytoplasm by Keap1. SAC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to

translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the

promoter region of various antioxidant genes, upregulating the expression of protective

enzymes like heme oxygenase-1 (HO-1) and glutathione cysteine ligase (GCL).[15][19][20]

Cytoplasm

Nucleus

S-Allyl-L-cysteine (SAC)

Keap1-Nrf2 Complex

induces dissociation

Nrf2

Nrf2

Translocation

Antioxidant
Response Element (ARE)

binds

↑ Expression of
HO-1, GCLC, GCLM
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Caption: SAC activates the Nrf2-dependent antioxidant response.

Neuroprotective and Anti-inflammatory Activities
SAC exhibits significant neuroprotective and anti-inflammatory properties in vitro, primarily by

mitigating oxidative stress, endoplasmic reticulum (ER) stress, and inhibiting pro-inflammatory

signaling pathways.[6][21][22]

Data Presentation: Neuroprotection and Anti-
inflammation
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Cell Line
Model /
Stimulus

SAC
Concentration

Observed
Effect

Reference

Primary Neurons
Oxygen-glucose

deprivation
Not specified

Protection

against oxidative

insults

[19]

SH-SY5Y Cells 6-OHDA
80 µg/mL (pre-

incubation)

Increased cell

viability by 144%
[21]

SH-SY5Y Cells 6-OHDA 5-80 µg/mL

Suppressed

increase in pro-

inflammatory

TNF-α, IL-1, IL-8

[21]

Chondrocytes Oxidative Stress Not specified

Downregulation

of IL-1β, iNOS,

Caspase-3,

Caspase-9

[23]

RAW264.7 Cells IFNγ Not specified

Decreased NF-

κB

transactivation

and expression

[7]

HaCaT

Keratinocytes

TNF-α (100

ng/mL)
150 µmol/L

Inhibition of TNF-

α-induced

inflammation

[24]

Signaling Pathway: Inhibition of Pro-inflammatory
Mediators
Inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)

activate signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) and the

transcription factor Nuclear Factor-kappa B (NF-κB).[7][25] SAC has been shown to inhibit the

activation of MAPKs such as p38 and JNK, and block the activation and nuclear translocation

of NF-κB.[7][24] This prevents the transcription of pro-inflammatory genes, leading to a

reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.[25][26]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25393425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11525226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11525226/
https://www.researchgate.net/publication/368228949_S-ALLYL-L-CYSTEINE-INDUCED_ANTI-INFLAMMATORY_AND_ANTI-APOPTOTIC_EFFECTS_IN_CHONDROCYTES_IS_ASSOCIATED_WITH_SUPPRESSION_OF_THE_MITOCHONDRIAL_INFLAMMATION_PATHWAY
https://www.researchgate.net/publication/371965577_S-allyl-L-cysteine_-A_garlic_bioactive_Physicochemical_nature_mechanism_pharmacokinetics_and_health-promoting_activities
https://www.researchgate.net/figure/S-allyl-cysteine-SAC-mediated-inhibition-of-TNF-a-induced-inflammation-involves-ERK_fig3_335943277
https://www.researchgate.net/publication/371965577_S-allyl-L-cysteine_-A_garlic_bioactive_Physicochemical_nature_mechanism_pharmacokinetics_and_health-promoting_activities
https://dergipark.org.tr/en/download/article-file/1279741
https://www.researchgate.net/publication/371965577_S-allyl-L-cysteine_-A_garlic_bioactive_Physicochemical_nature_mechanism_pharmacokinetics_and_health-promoting_activities
https://www.researchgate.net/figure/S-allyl-cysteine-SAC-mediated-inhibition-of-TNF-a-induced-inflammation-involves-ERK_fig3_335943277
https://dergipark.org.tr/en/download/article-file/1279741
https://pubmed.ncbi.nlm.nih.gov/25521739/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Stimulus
(e.g., TNF-α, LPS)

MAPK Activation
(p38, JNK)

NF-κB Activation

S-Allyl-L-cysteine
(SAC)

↑ Pro-inflammatory Cytokines
(TNF-α, IL-1β, IL-6)

Click to download full resolution via product page

Caption: SAC inhibits pro-inflammatory signaling pathways.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below

are protocols for key experiments commonly used to assess the activity of SAC.

Cell Viability / Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability and proliferation.

Cell Seeding: Plate cells (e.g., neuroblastoma cells) in a 96-well plate at a desired density

and allow them to adhere for 24 hours.[1]

Treatment: Replace the medium with fresh medium containing various concentrations of

SAC (e.g., 0, 1, 5, 10, 20, 30 mM) and a vehicle control.[1]
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Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a humidified

incubator.[1]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/ml and incubate for 3 hours at 37°C.

[1]

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

Absorbance Reading: Measure the absorbance at a wavelength of 570-577 nm using a

multi-mode plate reader.[1] The absorbance is directly proportional to the number of viable

cells.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late

apoptotic/necrotic cells.

Cell Seeding and Treatment: Seed cells (e.g., 9.1×10⁴ cells/ml) in a 6-well plate and allow

adherence for 24 hours. Treat with desired concentrations of SAC (e.g., 0, 10, 20 mM) for 48

hours.[1]

Cell Harvesting: Detach the cells, wash with cold PBS, and centrifuge at 400 x g for 2-5

minutes.[1]

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) (e.g., 1 µg/ml each) and incubate for 10-15 minutes at room

temperature in the dark.[1]

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Reactive Oxygen Species (ROS) Measurement (DCF-DA
Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure

intracellular ROS levels.

Cell Culture and Treatment: Culture cells (e.g., HepG2) and pre-treat with SAC (e.g., 100,

150 µM) for a specified time.

Induction of Oxidative Stress: Induce ROS production by adding an agent like H₂O₂ (e.g., 1

mM).[15]

Probe Loading: Wash the cells and incubate them with DCF-DA solution in the dark. DCF-DA

is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by

ROS to the highly fluorescent DCF.

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate

reader or flow cytometer. The intensity is proportional to the intracellular ROS level.[15]

General Experimental Workflow
The in vitro assessment of SAC typically follows a structured workflow, from initial cytotoxicity

screening to detailed mechanistic studies.
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Caption: General workflow for in vitro evaluation of SAC.

Conclusion
S-Allyl-L-cysteine consistently demonstrates multifaceted therapeutic potential in a wide range

of in vitro models. Its core activities—anticancer, antioxidant, neuroprotective, and anti-

inflammatory—are underpinned by its ability to modulate fundamental cellular processes. SAC

can trigger programmed cell death in malignant cells, protect healthy cells from oxidative and

inflammatory damage, and activate endogenous defense mechanisms. The quantitative data

and mechanistic pathways detailed in this guide highlight its promise as a lead compound for

further investigation. The provided protocols offer a foundational framework for researchers

aiming to explore and validate the diverse biological effects of this potent garlic-derived

compound. Further research is warranted to translate these promising in vitro findings into

effective therapeutic strategies.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b554678?utm_src=pdf-body-img
https://greenmedinfo.com/article/garlic-derived-bioactive-compound-s-allylcysteine-inhibits-cancer-progression-
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of
neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC
[pmc.ncbi.nlm.nih.gov]

2. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer
cells - PMC [pmc.ncbi.nlm.nih.gov]

3. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-
Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

4. scienceopen.com [scienceopen.com]

5. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits
Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

6. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. greenmedinfo.com [greenmedinfo.com]

9. researchgate.net [researchgate.net]

10. S-allylcysteine, a garlic derivative, suppresses proliferation and induces apoptosis in
human ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

11. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing
Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC
[pmc.ncbi.nlm.nih.gov]

12. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

13. researchgate.net [researchgate.net]

14. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative,
on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

15. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis
through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b554678?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5738700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3363007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3363007/
https://www.scienceopen.com/document_file/466db0da-bd6b-43d2-b31a-1c9c894809a1/PubMedCentral/466db0da-bd6b-43d2-b31a-1c9c894809a1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7564461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7564461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966174/
https://www.researchgate.net/publication/371965577_S-allyl-L-cysteine_-A_garlic_bioactive_Physicochemical_nature_mechanism_pharmacokinetics_and_health-promoting_activities
https://greenmedinfo.com/article/garlic-derived-bioactive-compound-s-allylcysteine-inhibits-cancer-progression-
https://www.researchgate.net/publication/337329969_Garlic-derived_bioactive_compound_S-allylcysteine_inhibits_cancer_progression_through_diverse_molecular_mechanisms
https://pubmed.ncbi.nlm.nih.gov/24362328/
https://pubmed.ncbi.nlm.nih.gov/24362328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886539/
https://turkishneurosurgery.org.tr/pdf/pdf_JTN_2829.pdf
https://www.researchgate.net/publication/372372718_Investigation_of_the_Anticancer_Effect_of_S-Allyl-L_Cysteine_on_the_C6_Rat_Glioma_Cell_Line_in_vitro_in_2D-and_3D-Cell_Culture_Models
https://pubmed.ncbi.nlm.nih.gov/18506370/
https://pubmed.ncbi.nlm.nih.gov/18506370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236807/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

16. The antioxidative properties of S-allyl cysteine not only influence somatic cells but also
improve early embryo cleavage in pigs - PMC [pmc.ncbi.nlm.nih.gov]

17. The antioxidative properties of S-allyl cysteine not only influence somatic cells but also
improve early embryo cleavage in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted
from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

19. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons
against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

20. scispace.com [scispace.com]

21. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in
SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

22. On the antioxidant, neuroprotective and anti-inflammatory properties of S-allyl cysteine:
An update | Semantic Scholar [semanticscholar.org]

23. researchgate.net [researchgate.net]

24. researchgate.net [researchgate.net]

25. dergipark.org.tr [dergipark.org.tr]

26. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal
damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and
histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In vitro activity of S-Allyl-D-cysteine]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554678#in-vitro-
activity-of-s-allyl-d-cysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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